Sodium 3-chlorobenzoate

説明

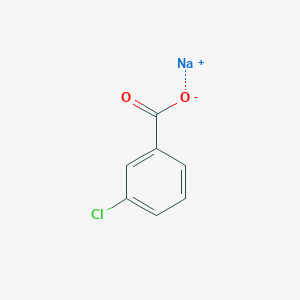

Sodium 3-chlorobenzoate is a chemical compound with the molecular formula C7H4ClNaO2 . It is also known by other names such as sodium;3-chlorobenzoate and Benzoic acid, 3-chloro-, sodium salt (1:1) . The molecular weight of Sodium 3-chlorobenzoate is 178.55 g/mol .

Molecular Structure Analysis

The molecular structure of Sodium 3-chlorobenzoate consists of a benzene ring substituted with a chlorine atom and a carboxylate group . The carboxylate group is deprotonated, forming a negative charge that is balanced by the sodium cation . The InChI string for Sodium 3-chlorobenzoate is InChI=1S/C7H5ClO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 .

Physical And Chemical Properties Analysis

Sodium 3-chlorobenzoate has several computed properties. It has a molecular weight of 178.55 g/mol . It has no hydrogen bond donor count, and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 177.9797513 g/mol . Its topological polar surface area is 40.1 Ų . It has a heavy atom count of 11 .

科学的研究の応用

Biodegradation Research

Sodium 3-chlorobenzoate (3-CBA) is used in biodegradation research. It is a hazardous industrial waste product that can harm human health and the environment . Studies have been conducted to investigate the physiological and genetic potential for 3-chlorobenzoate (3-CBA) degradation .

Microbial Genomic Analysis

3-CBA is used in the isolation and genomic analysis of 3-chlorobenzoate-degrading bacteria . These bacteria belong to the genera Caballeronia, Paraburkholderia, and Cupriavidus . The strains Caballeronia 19CS4-2 and Paraburkholderia 19CS9-1 showed higher maximum specific growth rates and degraded 5 mM 3-CBA within 20–28 hours .

Study of Degradation Pathways

The compound is used to study degradation pathways. Two degradation products, chloro-cis,cis-muconate and maleylacetate, were detected in all isolates using high-performance liquid chromatography and mass spectrometry . Genomic analyses revealed the presence of cbe and tfd gene clusters in strains 19CS4-2 and 19CS9-1, indicating that they probably metabolized the 3-CBA via the chlorocatechol ortho-cleavage pathway .

Industrial Applications

3-CBA is a halogenated compound used as a raw material for producing fertilizers and for several applications in industry .

Environmental Impact Studies

3-CBA is used in environmental impact studies. It can be produced as a dead-end product when polychlorinated biphenyls (PCB) are metabolized by microorganisms and 3-CBA degradation is important for complete PCB degradation .

Safety Measures Research

Research on Sodium 3-chlorobenzoate also contributes to the development of engineering controls to remove a hazard or place a barrier between the worker and the hazard . Well-designed engineering controls can be highly effective in protecting workers and will typically be independent of worker interactions to provide this high level of protection .

Safety and Hazards

Sodium 3-chlorobenzoate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用機序

Target of Action

Sodium 3-chlorobenzoate primarily targets certain bacteria, such as Rhodococcus opacus and Pseudomonas sp. . These bacteria have enzymes that can initiate the degradation of 3-chlorobenzoate .

Mode of Action

The compound’s interaction with its targets is initiated by the enzyme 3-chlorobenzoate 1,2-dioxygenase (3-CBA 1,2-DO), which is induced in the strains grown in the presence of 3-CBA . This enzyme has a wider substrate specificity than the benzoate 1,2-dioxygenase (1,2-BDO) of R. opacus strain 1CP .

Biochemical Pathways

The degradation of 3-chlorobenzoate (3-CBA) by these bacteria occurs via different pathways. In R. opacus 1CP, it occurs via the pathway of ortho-cleavage of 3-chlorocatechol . In R. opacus 6a, it occurs via the pathway of ortho-cleavage of 4-chlorocatechol .

Result of Action

The result of the action of Sodium 3-chlorobenzoate is the degradation of the compound into less harmful substances. For example, R. opacus 1CP cells degrade 3-CBA into 3-chloro- and 4-chlorocatechol (3-CCat and 4-CCat) .

Action Environment

The action of Sodium 3-chlorobenzoate is influenced by environmental factors. For instance, the degradation of 3-CBA by R. opacus 1CP and 6a is influenced by the presence of 3-CBA in the environment . The degradation process is also influenced by the substrate specificity of the enzyme 3-CBA 1,2-DO .

特性

IUPAC Name |

sodium;3-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEXXBRYIMMSRF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635393 | |

| Record name | Sodium 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 3-chlorobenzoate | |

CAS RN |

17264-88-9 | |

| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017264889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The research mentions that halogenated aromatic compounds are generally more resistant to microbial degradation. Why is sodium 3-chlorobenzoate considered a challenging compound for microbial degradation?

A1: The presence of a chlorine atom on the aromatic ring of sodium 3-chlorobenzoate increases its stability and resistance to degradation compared to non-halogenated counterparts like sodium benzoate. This is because the chlorine atom alters the electron distribution within the aromatic ring, making it less susceptible to enzymatic attack. Consequently, specific enzymes, such as 3-chlorobenzoate 1,2-dioxygenase, are required to initiate the breakdown of this compound. []

Q2: The study highlights the role of transport systems in the degradation of both sodium benzoate and sodium 3-chlorobenzoate by Rhodococcus opacus 1CP. What are the key findings regarding the specificity and affinity of these transport systems?

A2: The research found that Rhodococcus opacus 1CP possesses a constitutive transport system capable of transporting both sodium benzoate and sodium 3-chlorobenzoate into the cells. Interestingly, this system exhibits a higher affinity for sodium benzoate compared to sodium 3-chlorobenzoate. This suggests that while the bacterium can transport both compounds, it might prioritize the uptake of the less chlorinated and more readily degradable sodium benzoate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)

![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)